5-Methyl-2-(2-methylpropoxy)pyridin-3-amine

Description

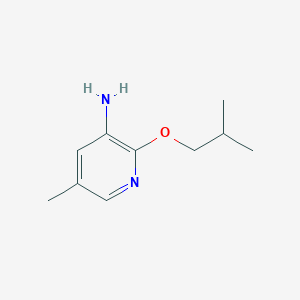

5-Methyl-2-(2-methylpropoxy)pyridin-3-amine (CAS No. 1541803-67-1) is a pyridine derivative with the molecular formula C₁₀H₁₆N₂O and a molecular weight of 180.25 g/mol . Its structure features a pyridine ring substituted with:

- A 2-methylpropoxy group at position 2 (iso-butoxy, providing steric bulk and lipophilicity),

- A methyl group at position 5,

This compound is part of a broader class of pyridine-based amines, which are frequently explored in medicinal chemistry for their bioactivity, particularly as enzyme inhibitors or receptor modulators .

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

5-methyl-2-(2-methylpropoxy)pyridin-3-amine |

InChI |

InChI=1S/C10H16N2O/c1-7(2)6-13-10-9(11)4-8(3)5-12-10/h4-5,7H,6,11H2,1-3H3 |

InChI Key |

CJOPWVIOUJLJQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)OCC(C)C)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Methyl-2-(2-methylpropoxy)pyridin-3-amine involves several steps. One common method includes the reaction of 5-methyl-2-bromopyridine with 2-methylpropanol in the presence of a base to form the intermediate 5-methyl-2-(2-methylpropoxy)pyridine. This intermediate is then reacted with ammonia or an amine source to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-Methyl-2-(2-methylpropoxy)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Scientific Research Applications

5-Methyl-2-(2-methylpropoxy)pyridin-3-amine has several scientific research applications:

Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-methylpropoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 2-methylpropoxy group in the target compound confers greater lipophilicity compared to smaller substituents like methoxy (e.g., 5-Bromo-2-methoxypyridin-3-amine) or chloro (2-Chloro-5-methylpyridin-3-amine). This may influence membrane permeability and metabolic stability .

Electronic Properties: Electron-withdrawing groups (e.g., Br in 5-Bromo-2-methoxypyridin-3-amine) may polarize the pyridine ring, affecting reactivity in substitution reactions . The amine at C3 is a conserved feature across analogs, often serving as a hydrogen bond donor in biological systems .

Applications :

Biological Activity

5-Methyl-2-(2-methylpropoxy)pyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methyl group and a propoxy group, which influences its biological interactions. The structural formula can be represented as follows:

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been noted for:

- Enzyme Inhibition : The compound can bind to the active sites of various enzymes, inhibiting their activity. This mechanism is crucial in the development of therapeutic agents targeting metabolic pathways.

- Receptor Modulation : It may also interact with receptors, modulating signaling pathways that are implicated in various diseases, including cancer and metabolic disorders .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

-

Antimicrobial Activity :

- The compound has shown promising results against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties. For instance, derivatives of similar pyridine compounds have demonstrated significant activity against Pseudomonas aeruginosa and Escherichia coli.

Compound MIC (µM) This compound TBD Reference Compound (Ciprofloxacin) 0.21 - Cytotoxicity :

-

Anti-inflammatory Effects :

- Some studies suggest that the compound may have anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation.

Study 1: Antibacterial Efficacy

A study conducted on various pyridine derivatives, including this compound, evaluated their antibacterial efficacy against clinical strains. The results indicated that modifications in the propoxy group significantly enhanced antibacterial activity.

Study 2: Cytotoxicity Assessment

Research involving MTT assays on HaCat and Balb/c 3T3 cells demonstrated that specific analogs of the compound exhibited cytotoxic effects at low concentrations, suggesting potential for development as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| 5-Methyl-N-(2-methylpropyl)pyridin-2-amine | Moderate | Low | Enzyme inhibition |

| 5-Ethyl-N-(2-methylpropyl)pyridin-2-amine | High | Moderate | Receptor modulation |

| This compound | TBD | TBD | Enzyme inhibition & receptor modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.